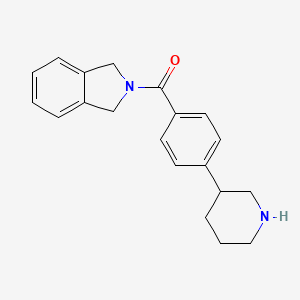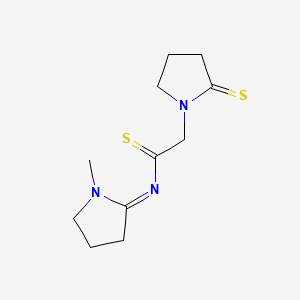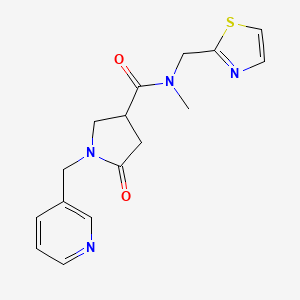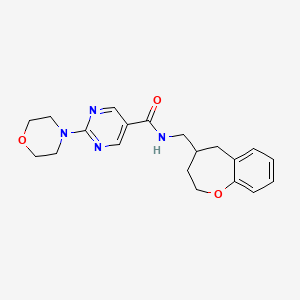![molecular formula C20H23NO4 B5662855 methyl 3-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5662855.png)
methyl 3-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzoate
Übersicht
Beschreibung
Methyl 3-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate ester group, an amide linkage, and a phenoxyacetyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzoate typically involves a multi-step process:
Formation of the Phenoxyacetyl Intermediate: The starting material, 4-isopropyl-3-methylphenol, is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-isopropyl-3-methylphenoxyacetic acid.
Amide Formation: The phenoxyacetic acid is then converted to its acyl chloride derivative using thionyl chloride. This acyl chloride is subsequently reacted with 3-aminobenzoic acid to form the amide intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group of the amide intermediate with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality material.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: New ester or amide derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl 3-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetyl moiety may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-{[(4-methylphenoxy)acetyl]amino}benzoate
- Methyl 3-{[(4-isopropylphenoxy)acetyl]amino}benzoate
- Methyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate
Uniqueness
Methyl 3-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzoate is unique due to the presence of both isopropyl and methyl groups on the phenoxy ring, which may influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Eigenschaften
IUPAC Name |
methyl 3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-13(2)18-9-8-17(10-14(18)3)25-12-19(22)21-16-7-5-6-15(11-16)20(23)24-4/h5-11,13H,12H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRPHICVBUHKAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)OC)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2-ethoxypyridin-3-yl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5662790.png)
![N'-{(3S*,4R*)-1-[(2-amino-4-ethyl-1,3-thiazol-5-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5662792.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B5662800.png)

![N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide](/img/structure/B5662820.png)

![1-acetyl-8-tert-butyl-3-(4-pyridinyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B5662831.png)
![2-[2-(2-isopropyl-4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]-5-piperidin-1-ylpyridazin-3(2H)-one](/img/structure/B5662837.png)



![2-(2,4-dichlorophenoxy)-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide](/img/structure/B5662860.png)

